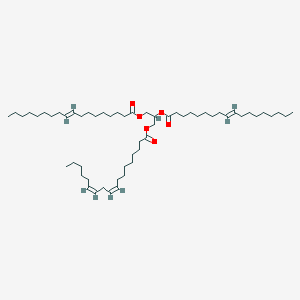
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of elaidic acid (trans-9-octadecenoic acid) at the sn-1 and sn-2 positions, and linoleic acid (cis,cis-9,12-octadecadienoic acid) at the sn-3 position . It is naturally found in various seed and vegetable oils, including pumpkin seed oil, olive oil, and sesame oil.
Preparation Methods
Synthetic Routes:
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification of glycerol with elaidic acid and linoleic acid. The reaction typically involves the use of acid catalysts (such as sulfuric acid) and elevated temperatures. The resulting product is then purified using chromatography or other separation techniques.
Industrial Production:
Industrial production methods often involve enzymatic transesterification using lipases. Lipases catalyze the exchange of fatty acid moieties between glycerol molecules, leading to the formation of this compound. Enzymatic processes are preferred due to their specificity and milder reaction conditions.
Chemical Reactions Analysis
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can undergo various chemical reactions:
Hydrolysis: Enzymatic or acid-catalyzed hydrolysis breaks down the TAG into glycerol and its constituent fatty acids.
Oxidation: The unsaturated fatty acid (linoleic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.
Interesterification: In industrial processes, interesterification with other TAGs can modify the physical properties of oils and fats.
Common reagents include lipases, acids, and oxidizing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol finds applications in:
Lipid Metabolism Studies: Researchers use it as a model compound to investigate lipid digestion, absorption, and transport.
Drug Delivery Systems: Due to its amphiphilic nature, it is explored for encapsulating hydrophobic drugs.
Nutritional Research: Understanding its effects on health and metabolism.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cell membranes, lipid-binding proteins, and signaling pathways. Elucidating its molecular targets and pathways is crucial for understanding its biological effects.
Comparison with Similar Compounds
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol is unique due to its specific fatty acid composition. Similar compounds include other TAGs with different fatty acids, such as 1,2-Distearoyl-3-Linoleoyl-rac-glycerol .
Properties
Molecular Formula |
C57H102O6 |
|---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26+,30-27+ |
InChI Key |
JTMWOTXEVWLTTO-OHNZFYNLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


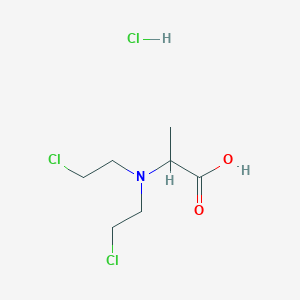
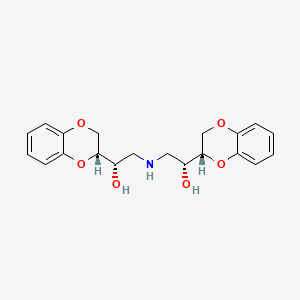
![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
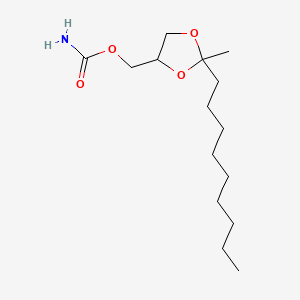
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)
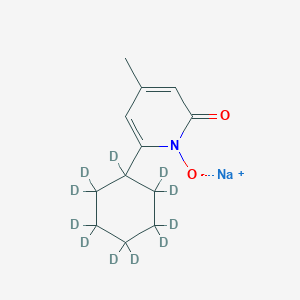
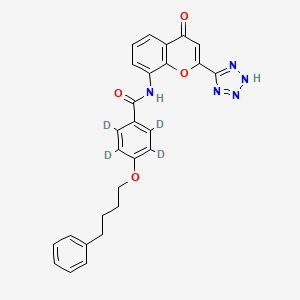
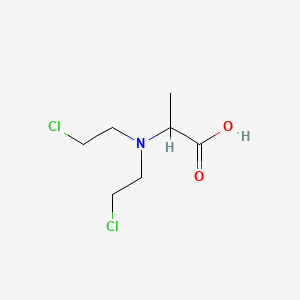
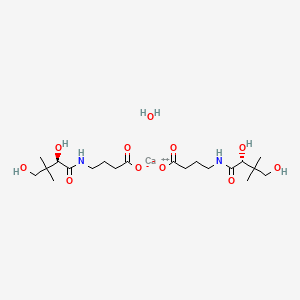
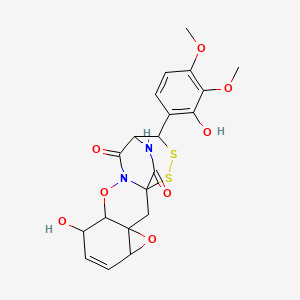
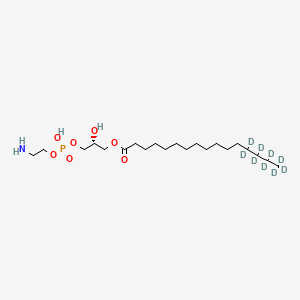
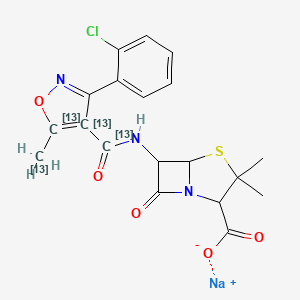
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
